

The Metallurgy of Ti-17: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ti17*

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An Introduction to a Workhorse of the Aerospace Industry

Ti-17, a near-beta titanium alloy, stands as a critical material in the aerospace sector, prized for its exceptional combination of high strength, fracture toughness, and creep resistance at elevated temperatures.[1][2] This guide provides a comprehensive overview of the metallurgy of Ti-17, delving into its composition, processing-microstructure-property relationships, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this high-performance alloy.

Chemical Composition and Physical Properties

Ti-17 is a complex alloy with a nominal composition designed to yield its desirable mechanical properties. The alloying elements are carefully balanced to stabilize the beta phase and provide solid solution strengthening and precipitation hardening.

Table 1: Nominal Chemical Composition of Ti-17 Alloy

Element	Weight Percentage (%)
Aluminum (Al)	5.0
Tin (Sn)	2.0
Zirconium (Zr)	2.0
Molybdenum (Mo)	4.0
Chromium (Cr)	4.0
Titanium (Ti)	Balance

Source:[1]

Table 2: Key Physical Properties of Ti-17 Alloy

Property	Value
Density	4.65 g/cm ³
Beta Transus Temperature	~890 °C
Thermal Conductivity (at 20°C)	7.8 W/m·K
Mean Coefficient of Expansion (20-400°C)	9.7 x 10 ⁻⁶ m/m·°C

Source:[1]

Processing, Microstructure, and Mechanical Properties

The remarkable mechanical properties of Ti-17 are not inherent to its composition alone but are critically dependent on the thermomechanical processing it undergoes. The interplay between forging, heat treatment, and cooling rates allows for the tailoring of the alloy's microstructure to achieve specific performance characteristics.

Thermomechanical Processing

Ti-17 is typically processed in either the alpha-beta or the beta phase field.[3]

- Alpha-Beta Forging: Performed at temperatures below the beta transus (typically 815-860°C), this process results in a fine-grained, equiaxed or bimodal microstructure.[3]
- Beta Forging: Conducted at temperatures above the beta transus, this process leads to a coarser grain structure with a lamellar or Widmanstätten alpha morphology upon cooling.[3]

Microstructural Control through Heat Treatment

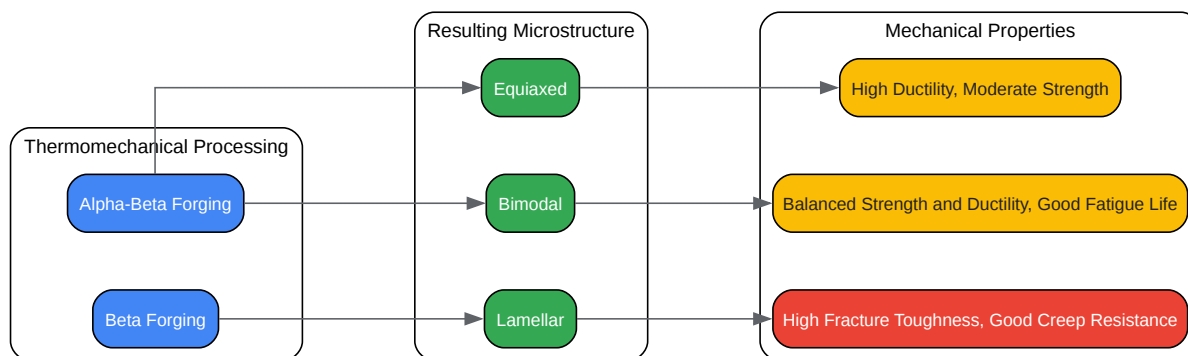
Heat treatment is a critical step in optimizing the mechanical properties of Ti-17. The two primary heat treatment stages are solution treatment and aging.

- Solution Treatment: This step involves heating the alloy to a specific temperature in the alpha-beta or beta phase field, followed by quenching (e.g., water or rapid air cool). This determines the initial microstructure before aging.
- Aging: Subsequent aging at a lower temperature (typically 540-660°C) precipitates fine alpha particles within the beta matrix, leading to significant strengthening.[4][5]

The resulting microstructures can be broadly classified as:

- Lamellar Microstructure: Characterized by colonies of parallel alpha plates within large prior beta grains. This microstructure generally offers superior fracture toughness and creep resistance.[6]
- Bimodal Microstructure: Consists of primary alpha particles in a matrix of transformed beta containing fine secondary alpha. This structure provides a good balance of strength, ductility, and fatigue properties.[6]
- Equiaxed Microstructure: Composed of equiaxed primary alpha grains with intergranular beta.

The relationship between processing, the resulting microstructure, and the final mechanical properties is a cornerstone of Ti-17 metallurgy.



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Processing-Microstructure-Property Relationships in Ti-17.

Mechanical Properties

The mechanical properties of Ti-17 can be significantly varied through processing and heat treatment.

Table 3: Typical Mechanical Properties of Heat-Treated Ti-17 Alloy at Ambient and Elevated Temperatures

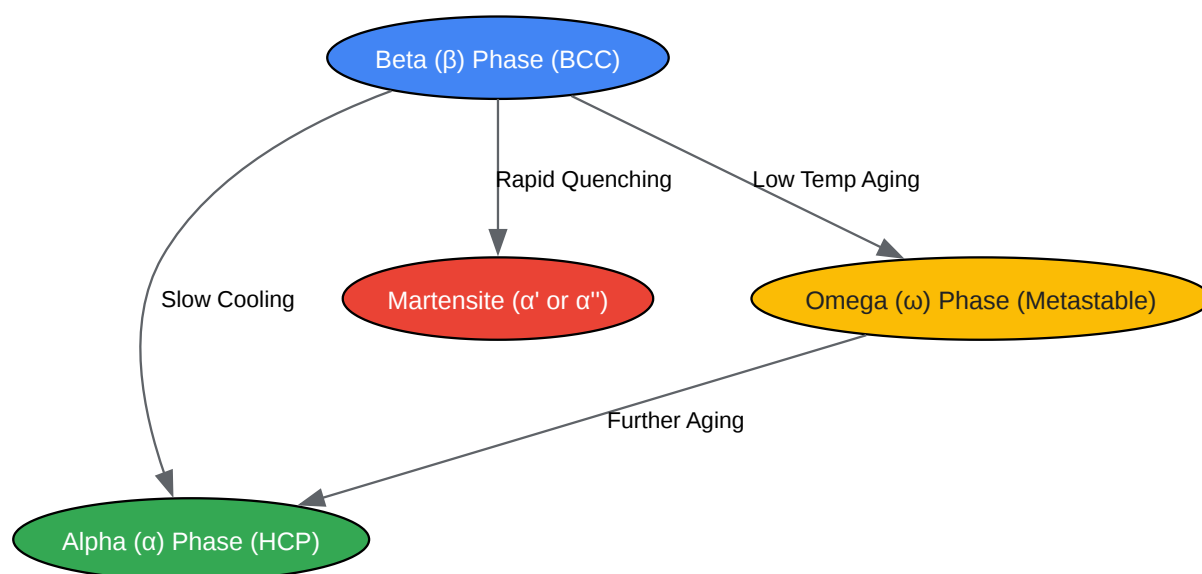
Property	Ambient Temperature	400°C
Ultimate Tensile Strength (UTS)	1150 MPa	870 MPa
0.2% Yield Strength	1060 MPa	700 MPa
Elongation (5d)	6 %	10 %

Source:[1]

Phase Transformations in Ti-17

The microstructure and properties of Ti-17 are dictated by a series of phase transformations. The primary phases of interest are the hexagonal close-packed (hcp) alpha phase and the body-centered cubic (bcc) beta phase.

Upon cooling from the beta phase field, the beta phase can transform into the alpha phase through nucleation and growth. Rapid cooling can suppress the formation of the alpha phase and lead to the formation of martensitic phases (α' or α''). Subsequent aging treatments can precipitate fine alpha particles or the metastable omega phase from the retained beta phase.



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Simplified Phase Transformation Pathways in Ti-17.

Experimental Protocols

A thorough understanding of Ti-17 metallurgy relies on a suite of characterization techniques. Below are detailed methodologies for key experiments.

Microstructural Characterization

Objective: To observe and quantify the morphology, size, and distribution of phases within the Ti-17 alloy.

I. Sample Preparation:

- Section the Ti-17 sample to the desired size using a low-speed diamond saw to minimize deformation.
- Mount the sample in a conductive resin.
- Grind the sample surface using successively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit), with copious water cooling.
- Polish the sample using diamond suspensions of decreasing particle size (e.g., 6 μm , 3 μm , 1 μm) on a polishing cloth.
- Perform a final polish using a colloidal silica suspension (e.g., 0.04 μm) to achieve a mirror-like, deformation-free surface.
- Etch the polished surface to reveal the microstructure. A common etchant for titanium alloys is Kroll's reagent (e.g., 2% HF, 6% HNO_3 , 92% H_2O). The etching time will vary depending on the specific microstructure.

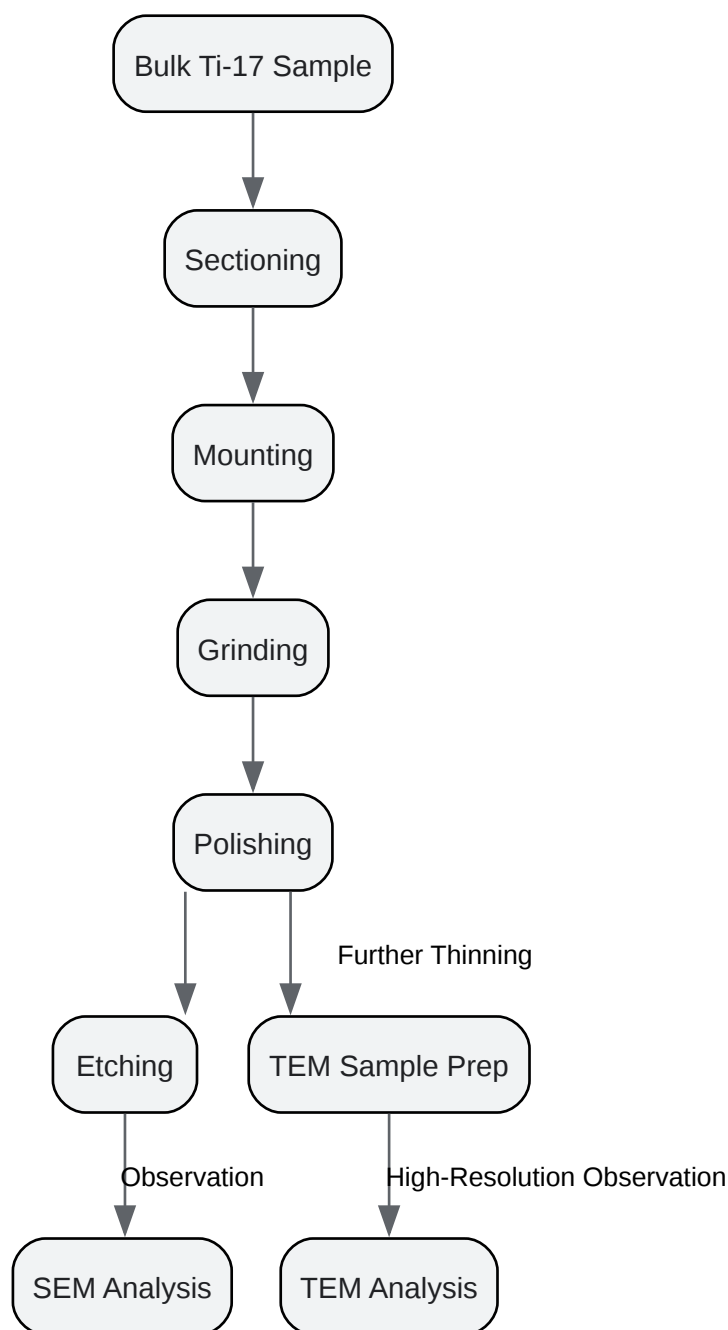
II. Scanning Electron Microscopy (SEM) Analysis:

- Ensure the prepared sample is clean and dry.
- Mount the sample on an SEM stub using conductive carbon tape.
- Load the sample into the SEM chamber and evacuate to high vacuum.
- Apply an accelerating voltage typically in the range of 15-20 kV.
- Use secondary electron (SE) imaging for topographical information and backscattered electron (BSE) imaging for compositional contrast (alpha and beta phases will have different gray levels).
- Acquire images at various magnifications to capture the overall microstructure and finer details.

- For quantitative analysis, use image analysis software to measure features such as alpha phase volume fraction, lath thickness, and grain size.

III. Transmission Electron Microscopy (TEM) Analysis:

- Prepare a thin foil from the bulk sample, typically 3 mm in diameter. This can be done by mechanical grinding followed by dimpling.
- Further thin the sample to electron transparency using twin-jet electropolishing or ion milling.
- Place the thin foil on a TEM grid.
- Load the grid into the TEM holder and insert it into the microscope.
- Operate the TEM at a high accelerating voltage (e.g., 200 kV).
- Acquire bright-field and dark-field images to observe features like dislocations, precipitates, and grain boundaries at high resolution.
- Use selected area electron diffraction (SAED) to identify the crystal structure of different phases.



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Experimental Workflow for Microstructural Analysis.

Phase Analysis using X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in the Ti-17 alloy and determine their lattice parameters.

- Prepare a flat, polished sample of Ti-17 as described in the microstructural characterization protocol (etching is not necessary).
- Place the sample in the XRD instrument.
- Use a Cu K α radiation source.
- Set the scanning parameters, typically a 2θ range from 20° to 100° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- Run the XRD scan to obtain a diffractogram.
- Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns for alpha-Ti (HCP) and beta-Ti (BCC) from a crystallographic database (e.g., ICDD).
- Perform Rietveld refinement for quantitative phase analysis to determine the volume fraction of each phase.

Determination of Mechanical Properties

Objective: To measure the tensile properties and hardness of the Ti-17 alloy.

I. Tensile Testing (ASTM E8/E8M):

- Machine standard tensile specimens from the Ti-17 material with a defined gauge length and cross-sectional area.
- Mount the specimen in a universal testing machine equipped with an extensometer.
- Apply a uniaxial tensile load at a constant strain rate (e.g., 10^{-3} s^{-1}).
- Record the load and elongation data continuously until the specimen fractures.
- From the stress-strain curve, determine the Ultimate Tensile Strength (UTS), 0.2% offset Yield Strength (YS), and percentage elongation.

II. Hardness Testing (ASTM E384 for Microhardness, ASTM E18 for Rockwell):

- Prepare a polished surface of the Ti-17 sample.
- For Vickers microhardness, use a diamond indenter with a specific load (e.g., 500 gf) and dwell time (e.g., 15 seconds). Measure the diagonal lengths of the indentation to calculate the hardness value.
- For Rockwell C hardness, use a diamond cone indenter with a major load of 150 kgf. The hardness value is read directly from the machine's dial or digital display.

Conclusion

The metallurgy of Ti-17 is a complex and fascinating field, where precise control over processing and heat treatment allows for the development of tailored microstructures with exceptional mechanical properties. This guide has provided a foundational understanding of the key aspects of Ti-17, from its composition to the detailed experimental protocols used for its characterization. A thorough grasp of these principles is essential for the continued innovation and application of this critical aerospace material.

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